molecular formula C22H24N2O4S B2494661 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzenesulfonamide CAS No. 898416-71-2

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzenesulfonamide

Cat. No.: B2494661
CAS No.: 898416-71-2
M. Wt: 412.5
InChI Key: DVIDNCMVJBLZCH-UHFFFAOYSA-N
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Description

N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzenesulfonamide is a synthetic compound of significant interest in medicinal chemistry and drug discovery, designed for research applications only. Its molecular architecture incorporates a sulfonamide group linked to a 3,4-dihydroisoquinoline core and a furan ring, a structural motif prevalent in compounds with diverse biological activities . The N-acylsulfonamide functional group is a recognized pharmacophore present in several biomolecules and therapeutic agents, which have been investigated for areas including antibacterial and anti-proliferative applications . Furthermore, the 3,4-dihydroisoquinoline scaffold is a privileged structure in medicinal chemistry, often associated with bioactivity, making this compound a valuable intermediate for the synthesis and exploration of novel small-molecule libraries . The integration of the furan heterocycle may additionally modulate the compound's electronic properties and binding affinity, offering a versatile handle for further structural optimization. Researchers can leverage this chemical in the development of potential protease inhibitors, receptor modulators, or as a precursor for the construction of more complex polycyclic structures via intramolecular α-amidoalkylation reactions . Its mechanism of action is target-dependent, but related sulfonamide-isoquinoline hybrids have been identified as ligands for specific protein targets, such as the Peroxisome Proliferator-Activated Receptor delta (PPARδ), highlighting the potential of this chemical class in hit-to-lead campaigns . This product is intended solely for use in scientific research by qualified professionals.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S/c1-27-19-8-10-20(11-9-19)29(25,26)23-15-21(22-7-4-14-28-22)24-13-12-17-5-2-3-6-18(17)16-24/h2-11,14,21,23H,12-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIDNCMVJBLZCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically begins with the formation of the 3,4-dihydroisoquinoline core. This can be achieved through Pictet-Spengler condensation of an appropriate benzaldehyde with an amino acid derivative. The dihydroisoquinoline intermediate is then functionalized to incorporate the furan and sulfonamide groups. The final step involves the methoxylation of the benzene ring.

Industrial Production Methods

Large-scale production may involve optimizing each synthetic step to increase yields and purity. Continuous flow synthesis and the use of automated reactors can help streamline the process, ensuring that industrial needs are met efficiently.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The dihydroisoquinoline core can undergo oxidation, leading to the formation of isoquinoline derivatives.

  • Reduction: : Selective reduction can modify the furan ring or the nitro groups, if present.

  • Substitution: : Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various functional derivatives.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Conditions: : Typically involve strong acids or bases, depending on the desired substitution.

Major Products Formed

Oxidation of the dihydroisoquinoline core yields isoquinoline derivatives. Reduction reactions may produce amino-furan or amino-benzenesulfonamide derivatives. Substitution reactions can lead to a wide array of functionalized aromatic compounds.

Scientific Research Applications

Chemistry

  • As a Precursor: : It's used in the synthesis of other complex molecules and as an intermediate in organic synthesis.

Biology

  • Molecular Probes: : Utilized in the design of molecular probes due to its complex structure and reactive groups.

Medicine

  • Pharmacological Research: : Investigated for potential use in drug discovery, particularly in targeting specific receptors or enzymes.

Industry

  • Material Science: : Application in the creation of specialized materials, such as coatings or adhesives, that require precise molecular configurations.

Mechanism of Action

The exact mechanism depends on the application. In pharmacological research, it interacts with specific molecular targets, altering their function. The furan and isoquinoline moieties play a crucial role in binding to active sites or undergoing metabolic transformations. Pathways involved often include cytochrome P450 enzymes for metabolic modifications.

Comparison with Similar Compounds

The compound is structurally related to several classes of molecules, including dihydroisoquinoline-containing sulfonamides, benzamides, and heterocyclic hybrids. Below is a detailed comparison based on structural motifs, synthesis, physicochemical properties, and biological activity.

Structural Analogs

A. Dihydroisoquinoline-Benzamide Derivatives () Compounds 5–11 from share the dihydroisoquinoline core but differ in substituents. For example:

  • Compound 5: 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-N-(2,2-dimethoxyethyl)benzamide.
  • Compound 10: Morpholino-substituted benzamide.

Key Differences :

  • The target compound replaces the benzamide group with a sulfonamide, which may alter hydrogen-bonding capacity and target specificity.
  • The furan-2-yl group in the target compound is absent in analogs, which instead feature morpholine, pyrrolidine, or halogenated aryl groups. Furan’s π-electron density could enhance interactions with aromatic residues in enzymes like cholinesterases .

B. Benzothiazole-Isoquinoline Hybrids () Compounds 4k–4p in combine dihydroisoquinoline with benzothiazole via acetamide linkers.

  • Example: N-(6-methoxybenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide.

Key Differences :

  • The benzothiazole moiety in these compounds is a bioisostere for the furan group in the target compound.
  • The target compound’s sulfonamide group may confer greater acidity and solubility compared to acetamide-linked analogs .

C. Sulfonamide Derivatives (–10)

  • N-(4-Methoxyphenyl)benzenesulfonamide (): Simplifies the target compound’s structure, lacking the dihydroisoquinoline and furan groups.
  • 4-(3,4-Dihydroisoquinolin-2-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (): Shares the dihydroisoquinoline-sulfonyl group but incorporates an oxadiazole ring instead of the ethyl-furan linker.

Key Differences :

  • The oxadiazole in ’s compound is a hydrogen-bond acceptor, whereas the furan in the target compound may engage in π-π stacking.

Comparison :

  • Sulfonamide formation typically requires milder conditions than amide coupling, suggesting the target compound may have higher synthetic accessibility.
  • The furan group’s stability under basic conditions (unlike morpholine or pyrrolidine in ) could simplify purification .
Physicochemical Properties
Property Target Compound (Compound 5) Compound
Molecular Weight ~460 g/mol (estimated) 410.5 g/mol 547.6 g/mol
Solubility Moderate (sulfonamide + furan) Low (benzamide + dimethoxy) Low (oxadiazole + sulfonyl)
Melting Point Not reported Oil (no MP) Not reported
LogP ~2.5 (predicted) ~3.0 ~3.8

Notes:

  • The target compound’s methoxy and sulfonamide groups likely improve aqueous solubility compared to ’s lipophilic benzamides.
  • ’s benzothiazole analogs exhibit high melting points (240–260°C), suggesting the target compound may also display thermal stability .

Comparative Activity :

Compound Target Enzyme/Protein IC₅₀/EC₅₀
(Compound 5) BChE ~10 µM
GF120918 () P-glycoprotein inhibitor 0.1 µM
Target Compound Predicted: BChE or 5-HT receptors Not reported

Biological Activity

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

  • Molecular Formula: C23H24N2O3S
  • Molecular Weight: 396.51 g/mol
  • CAS Number: 898416-63-2

The structure features a furan ring, a dihydroisoquinoline moiety, and a methoxybenzenesulfonamide group, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of dihydroisoquinoline compounds exhibit significant antimicrobial properties. A study demonstrated that related compounds showed potent activity against various pathogens, including fungi and bacteria. The mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways .

Anticancer Properties

Several studies have explored the anticancer potential of isoquinoline derivatives. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cells through various pathways, including the modulation of apoptotic proteins and cell cycle arrest .

Table 1: Summary of Anticancer Studies

Compound NameCancer TypeMechanism of ActionReference
Compound ABreastApoptosis induction
Compound BLungCell cycle arrest
Compound CColonInhibition of angiogenesis

Neuroprotective Effects

The neuroprotective effects of similar compounds have also been documented. Research suggests that these compounds can protect neuronal cells from oxidative stress and apoptosis, potentially benefiting conditions like Alzheimer's disease . The proposed mechanism involves the modulation of neuroinflammatory pathways.

Case Studies

  • Study on Antimicrobial Efficacy
    A study assessed the antimicrobial efficacy of related dihydroisoquinoline derivatives against Pythium recalcitrans. The results indicated an EC50 value significantly lower than commercial antifungals, suggesting high potency in inhibiting fungal growth .
  • Anticancer Activity in vitro
    In vitro studies on breast cancer cell lines revealed that compounds structurally related to this compound induced cell death at micromolar concentrations. The study highlighted the importance of specific functional groups in enhancing cytotoxicity against cancer cells .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition: Many isoquinoline derivatives act as enzyme inhibitors, affecting pathways critical for microbial survival or cancer cell proliferation.
  • Membrane Disruption: The amphiphilic nature of these compounds allows them to integrate into lipid membranes, leading to structural destabilization.
  • Signal Transduction Modulation: These compounds may influence signaling pathways involved in apoptosis and inflammation.

Q & A

Basic Research Questions

Q. What are the critical steps and reagents for synthesizing N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzenesulfonamide?

  • Methodology : The synthesis involves multi-step reactions starting with the preparation of intermediates like dihydroisoquinoline and furan-containing moieties. Key steps include:

  • Amide bond formation : Use coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to link sulfonamide and dihydroisoquinoline groups .
  • Solvent optimization : Dichloromethane (DCM) or dimethylformamide (DMF) are preferred for dissolving hydrophobic intermediates .
  • Temperature control : Maintain 0–25°C during coupling to minimize side reactions .
    • Validation : Monitor reaction progress via TLC or HPLC, and purify using column chromatography with gradients of ethyl acetate/hexane .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • 1H/13C-NMR : Resolve aromatic protons (e.g., furan, dihydroisoquinoline) and sulfonamide groups. Chemical shifts for methoxy (-OCH3) typically appear at ~3.8 ppm (1H) and 55–60 ppm (13C) .
  • Mass spectrometry : ESI-MS and HR-ESIMS confirm molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
  • FT-IR : Identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and furan C-O-C vibrations (~1250 cm⁻¹) .

Q. How can solubility and stability be optimized for in vitro assays?

  • Solubility : Use DMSO for stock solutions (≤10 mM) and dilute in PBS or cell culture media with ≤0.1% DMSO to avoid cytotoxicity .
  • Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 1 week) and monitor degradation via HPLC. Add antioxidants (e.g., BHT) if oxidation is observed .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies of derivatives?

  • Substituent modification : Replace methoxy with electron-withdrawing groups (e.g., -CF3) on the benzenesulfonamide to enhance target binding .
  • Biological testing : Screen derivatives against enzyme targets (e.g., butyrylcholinesterase) using Ellman’s assay .
  • Computational docking : Use Glide (Schrödinger) for binding pose prediction. For example, dock the furan ring into hydrophobic pockets of protein targets .

Q. How can contradictory data on biological activity be resolved?

  • Assay validation : Compare results across orthogonal assays (e.g., enzymatic inhibition vs. cellular viability). For anti-inflammatory activity, test COX-2 inhibition and TNF-α suppression .
  • Purity verification : Ensure >95% purity via HPLC and characterize impurities by LC-MS .
  • Target engagement : Use SPR (surface plasmon resonance) to measure direct binding affinities .

Q. What computational methods predict the compound’s mechanism of action?

  • Molecular dynamics (MD) : Simulate binding stability with GROMACS. For example, analyze hydrogen bonds between the sulfonamide group and catalytic residues .
  • Pharmacophore modeling : Identify critical features (e.g., sulfonamide as a hydrogen bond acceptor) using Phase (Schrödinger) .
  • Pathway analysis : Integrate RNA-seq data to link compound exposure to downstream pathways (e.g., NF-κB) .

Contradictory Data Analysis

Q. Why do different studies report varying synthetic yields for this compound?

  • Root cause : Differences in reaction scales, solvent purity, or intermediate stability. For example, dichloromethane’s anhydrous quality impacts coupling efficiency .
  • Resolution : Standardize protocols (e.g., inert atmosphere for moisture-sensitive steps) and use freshly distilled triethylamine to scavenge HCl .

Q. How can discrepancies in biological potency across cell lines be addressed?

  • Cell-specific factors : Check expression levels of putative targets (e.g., BChE) via western blot .
  • Membrane permeability : Measure intracellular concentrations using LC-MS/MS and correlate with activity .

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